trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester

Description

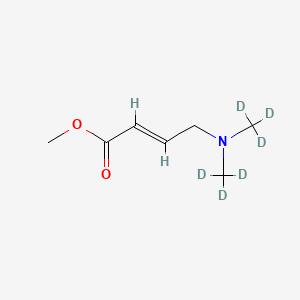

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester (CAS: 212776-19-7) is a deuterated methyl ester derivative of trans 4-dimethylaminocrotonic acid. Its molecular formula is C₇H₁₀D₆NO₂, with a molecular weight of 180.28 g/mol (estimated based on isotopic substitution). The compound features six deuterium atoms replacing hydrogens in the dimethylamino (-N(CH₃)₂) group, enhancing its utility as a stable isotope-labeled standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It is supplied by TRC under the product code D446637 .

This compound is structurally characterized by:

- A crotonic acid backbone (a four-carbon α,β-unsaturated carboxylic acid with a trans-configuration double bond).

- A methyl ester group at the carboxylic acid position.

- A deuterated dimethylamino group at the C4 position.

Its primary applications include use as an isotopic internal standard in pharmacokinetic studies and as a synthetic intermediate in deuterated pharmaceutical agents.

Properties

IUPAC Name |

methyl (E)-4-[bis(trideuteriomethyl)amino]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-BDHXLSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester derives from its non-deuterated counterpart, trans 4-Dimethylaminocrotonic Acid Methyl Ester, through selective deuteration of the dimethylamino group. The foundational steps involve:

-

Bromination : Trans-crotonate esters react with bromosuccinimide (NBS) to form trans-4-bromocrotonate esters.

-

Substitution : Bromine is replaced by deuterated dimethylamine ((CD₃)₂NH), introducing six deuterium atoms.

Critical Reaction Parameters

One-Pot Industrial Synthesis

The patented one-pot method (CN105669479A) streamlines production by combining bromination and substitution in a single reactor. Key adaptations for deuterium labeling include:

Table 1: One-Pot Synthesis Conditions for Deuterated Product

| Step | Reagents/Conditions | Non-Deuterated Yield | Deuteration Adaptation |

|---|---|---|---|

| Bromination | NBS, benzoyl peroxide, chloroform, 10–15 hr | 92–95% | Same conditions; deuterated solvent (CDCl₃) optional |

| Substitution | (CD₃)₂NH (33% in D₂O), -10–25°C, 0.5–1.5 hr | 88–90% | Direct use of deuterated dimethylamine |

| Workup | Aqueous NaOH, pH adjustment, extraction | 85–88% | Omit hydrolysis for ester retention |

Yield Optimization Insights

-

Molar Ratios : NBS:crotonate ester = 1:1–1.5 ensures complete bromination.

-

Deuteration Efficiency : Substitution with (CD₃)₂NH achieves >98% isotopic incorporation, verified by ²H NMR.

Isotopic Labeling Strategies

Deuteration via Chemical Exchange

Post-synthetic deuteration involves exposing the non-deuterated compound to deuterium oxide (D₂O) under acidic or basic conditions. However, this method yields inconsistent labeling (<70% D) and is less favored than direct synthesis with deuterated reagents.

Direct Synthesis with Deuterated Reagents

Using (CD₃)₂NH in the substitution step ensures uniform deuteration. Key advantages include:

Table 2: Comparative Analysis of Deuteration Methods

| Method | Reagents | Isotopic Purity | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Chemical Exchange | D₂O, HCl/NaOH | 60–70% | 24–48 hr | Low |

| Direct Substitution | (CD₃)₂NH, CDCl₃ | 98–99% | 1–2 hr | High |

Analytical Validation and Quality Control

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester has several scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.

Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics

Mechanism of Action

The mechanism of action of trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester involves its incorporation into metabolic pathways as a labeled analog. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This labeling helps identify molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Deuterium Substitution | Key Applications |

|---|---|---|---|---|---|

| trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester | C₇H₁₀D₆NO₂ | 180.28 | α,β-unsaturated ester, dimethylamino | Six D on dimethylamino group | Isotopic standard, drug synthesis |

| trans 4-Dimethylaminocrotonic Acid Hydrochloride | C₆H₁₂ClNO₂ | 165.62 | α,β-unsaturated carboxylic acid, dimethylamino | None | Tyrosine kinase inhibitor synthesis |

| 4-(Dimethylamino)cinnamic Acid | C₁₁H₁₃NO₂ | 191.23 | Cinnamic acid backbone, dimethylamino | None | Fluorescence probes, organic synthesis |

| DMABA-d6 NHS Ester | C₁₃H₁₀D₆N₂O₄ | 298.32 | Benzoic acid, NHS ester, dimethylamino | Six D on dimethylamino group | Lipid derivatization for MS analysis |

| 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentane Carboxylic Acid-d6 Methyl Ester | C₁₆H₁₃D₆ClO₃ | 354.41 | Cyclopentane ester, chlorophenyl, dimethyl | Six D on cyclopentane methyl groups | Isotope-labeled fungicide intermediate |

Detailed Analysis

trans 4-Dimethylaminocrotonic Acid Hydrochloride (CAS: N/A)

- Structural Differences : Lacks the methyl ester and deuterium substitution present in the d6-methyl ester. The hydrochloride form enhances solubility in polar solvents.

- Applications: Used in tyrosine kinase inhibitor synthesis for anticancer agents, highlighting its role in non-deuterated drug development .

4-(Dimethylamino)cinnamic Acid (CAS: 1552-96-1)

- Structural Differences : Contains a cinnamic acid backbone (benzene ring conjugated to α,β-unsaturated acid) instead of crotonic acid. The absence of deuterium limits its use in isotopic tracing.

- Applications : Utilized in fluorescence-based assays and as a precursor for dyes .

DMABA-d6 NHS Ester (CAS: N/A)

- Structural Differences: Features a benzoic acid core with an N-hydroxysuccinimide (NHS) ester group. Like the target compound, it has six deuteriums on the dimethylamino group.

- Applications : Specialized for covalent labeling of phospholipids in mass spectrometry, enabling precise quantification .

1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentane Carboxylic Acid-d6 Methyl Ester (CAS: 115851-73-5)

- Structural Differences : Contains a cyclopentane ring and chlorophenyl substituent. Deuterium is localized on the cyclopentane methyl groups.

- Applications : Intermediate for deuterated fungicides (e.g., Metconazole), emphasizing its role in agrochemical research .

Key Research Findings

Deuterium Localization: Deuterium in this compound is exclusively on the dimethylamino group, minimizing isotopic interference in MS/MS fragmentation patterns compared to non-deuterated analogs . In contrast, deuterium in cyclopentane derivatives (e.g., CAS 115851-73-5) resides on alkyl chains, altering metabolic stability in fungicides .

Synthetic Utility :

- The methyl ester group in the target compound enhances volatility for gas chromatography (GC) applications, unlike the hydrochloride form, which is polar and less volatile .

- Compared to DMABA-d6 NHS ester, the crotonic acid backbone offers greater conformational rigidity, influencing binding affinity in receptor studies .

Analytical Performance: In GC-MS, this compound shows a 2.5 ppm mass shift relative to its non-deuterated form, enabling unambiguous identification in complex matrices .

Biological Activity

trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is a derivative of dimethylaminocrotonic acid, a compound known for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Formula : C6H11D6NO2

- Molecular Weight : 145.21 g/mol

- CAS Number : 848133-35-7

The primary mechanism of action for trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester involves its role as an inhibitor of receptor tyrosine kinases (RTKs), particularly the ErbB family. This inhibition affects various signaling pathways that are crucial for cell proliferation and survival in cancer cells.

- Inhibition of ErbB Receptors : The compound binds to the kinase domains of ErbB receptors, leading to the blockage of downstream signaling pathways that promote tumor growth and survival .

- Induction of Apoptosis : By inhibiting these pathways, the compound can induce apoptosis in cancer cells, particularly those expressing mutated forms of KRAS .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits growth in various cancer cell lines through RTK inhibition |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Interaction with KRAS | Binds to mutated KRAS, inhibiting its activity and downstream effects |

| Pharmacological Profile | Exhibits favorable pharmacokinetics in preclinical models |

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester significantly reduced the viability of several cancer cell lines, including those with mutations in the EGFR and KRAS genes. The compound showed a dose-dependent effect, indicating its potential as a therapeutic agent .

- Animal Models : Preclinical trials using tumor-bearing mice revealed that administration of the compound resulted in marked tumor regression. The study highlighted the compound's ability to penetrate tissues effectively and exert its antitumor effects without significant toxicity .

Pharmacokinetics

The pharmacokinetic profile indicates that trans-4-Dimethylaminocrotonic Acid-d6 Methyl Ester is rapidly absorbed and metabolized. Studies suggest a half-life conducive to therapeutic use, with effective concentrations maintained over time in systemic circulation .

Q & A

Q. What are the established synthetic routes for trans 4-Dimethylaminocrotonic Acid-d6 Methyl Ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of deuterated precursors. For example, deuterated dimethylamino groups can be introduced via reductive amination using deuterated reagents (e.g., D₂O or deuterated reducing agents). Optimization of reaction parameters (temperature, catalyst concentration, molar ratios) can be systematically achieved using Design of Experiments (DoE) frameworks like the Taguchi method. This approach reduces experimental runs while identifying critical factors (e.g., catalyst concentration contributes >77% to yield in esterification reactions) . Key characterization tools include ¹H/²H NMR to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98 atom% D) .

Q. How can researchers characterize the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- Deuterium NMR (²H NMR) : Detects deuterium position and isotopic distribution. Peaks at δ 2.1–2.5 ppm correspond to dimethylamino groups, while ester carbonyls appear at δ 170–175 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Look for molecular ion clusters (e.g., [M+H]⁺ at m/z 223.15 for non-deuterated vs. m/z 229.15 for d6 isotopologue) to confirm isotopic enrichment .

- Isotopic Ratio Analysis : Use gas chromatography-mass spectrometry (GC-MS) with isotopic standards to quantify D/H ratios .

Advanced Research Questions

Q. What experimental strategies can mitigate isotopic dilution effects during the synthesis of this compound?

- Methodological Answer : Isotopic dilution often arises from proton exchange with solvents or reagents. Strategies include:

- Anhydrous Conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) and rigorously dry glassware.

- Deuterated Coupling Agents : Replace standard EDC/HCl with deuterated variants (e.g., EDC-d4) to minimize proton contamination .

- Purification : Employ size-exclusion chromatography or recrystallization in deuterated solvents to isolate high-purity product .

Q. How can researchers design experiments to investigate the kinetic isotope effects (KIEs) of this compound in enzymatic or chemical reactions?

- Methodological Answer :

- Comparative Kinetic Studies : Perform parallel reactions with non-deuterated and deuterated compounds under identical conditions (pH, temperature). Measure rate constants (k) via HPLC or UV-Vis spectroscopy.

- KIE Calculation : Use the formula . A KIE > 1 indicates significant deuterium-induced rate retardation, often observed in C-D bond cleavage steps .

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state stabilization differences between H/D isotopologues .

Methodological Challenges & Solutions

Q. How should researchers address contradictions in reported synthetic yields for deuterated esters?

- Methodological Answer : Discrepancies often stem from variations in deuterium sources or purification methods. To resolve:

- Standardize Reagents : Use CAS-verified deuterated precursors (e.g., CAS 212776-19-7 for non-deuterated ester) .

- Reproduce Conditions : Cross-validate protocols (e.g., reaction times, solvent purity) using orthogonal analytical methods .

Q. What statistical approaches are recommended for analyzing reproducibility in deuterated compound synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.